6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a phenoxyphenyl group and an ethylpiperazinylmethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The phenoxyphenyl group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the triazine core.
Introduction of the Piperazine Moiety: The ethylpiperazinylmethyl group is attached through a nucleophilic substitution reaction, where an ethylpiperazine derivative reacts with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and phenols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: A related compound with a pyridine core instead of a triazine core.
6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine: Another similar compound with a pyridine core and different substitution pattern.
Uniqueness
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H27N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O/c1-2-28-12-14-29(15-13-28)16-20-25-21(23)27-22(26-20)24-17-8-10-19(11-9-17)30-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
DATBWWSAESXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N |
Origin of Product |
United States |
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